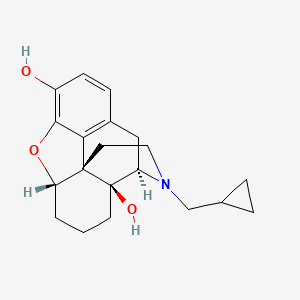
6-Desoxonaltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desoxonaltrexone is a derivative of naltrexone, a well-known opioid antagonist. This compound is part of the morphinan class of chemicals, which are structurally related to morphine. The removal of the 6-carbonyl group in this compound significantly influences its binding and efficacy at opioid receptors .
Preparation Methods
The synthesis of 6-desoxonaltrexone can be achieved through a two-step, one-pot process. This method involves the reduction of the 6-position of 4,5-epoxymorphinans. The process combines Wolff-Kishner reduction with an additional protonation step using methanesulfonic acid . This approach has been shown to improve the yield significantly compared to traditional methods .
Chemical Reactions Analysis
6-Desoxonaltrexone undergoes several types of chemical reactions, including:
Reduction: The Wolff-Kishner reduction is a key step in its synthesis, reducing the 6-ketone to a methylene group.
Protonation: An additional protonation step using methanesulfonic acid promotes re-cyclization of the intermediate.
Common reagents used in these reactions include hydride reagents for reduction and methanesulfonic acid for protonation . The major product formed from these reactions is this compound itself .
Scientific Research Applications
6-Desoxonaltrexone has several scientific research applications:
Pharmacology: It is used to study the binding and efficacy of opioid receptors, particularly the μ-opioid receptor.
Medicinal Chemistry: Researchers explore its potential as an alternative to traditional opioid antagonists with fewer side effects.
Molecular Docking Studies: It is employed in molecular docking studies to understand its interaction with opioid receptors.
Mechanism of Action
6-Desoxonaltrexone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. The removal of the 6-carbonyl group enhances its binding affinity and agonist potency . This compound acts as an opioid antagonist, blocking the effects of opioid agonists and reducing their efficacy .
Comparison with Similar Compounds
6-Desoxonaltrexone is compared with other similar compounds such as naltrexone, nalbuphine, and hydromorphone. Unlike its 6-keto counterparts, this compound shows increased binding affinity and agonist potency at the μ-opioid receptor . This makes it a unique and valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C20H25NO3/c22-14-6-5-13-10-15-20(23)7-1-2-16-19(20,17(13)18(14)24-16)8-9-21(15)11-12-3-4-12/h5-6,12,15-16,22-23H,1-4,7-11H2/t15-,16+,19-,20-/m1/s1 |
InChI Key |
XBPQMXFKKJADMC-WOUAJJJCSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@]34CCN([C@@H]([C@@]3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |
Canonical SMILES |
C1CC2C34CCN(C(C3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791486.png)
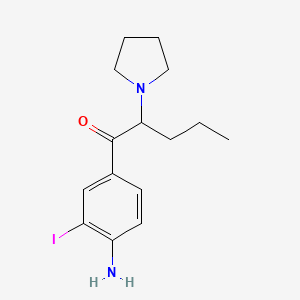

![N-[(3S)-1-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791499.png)

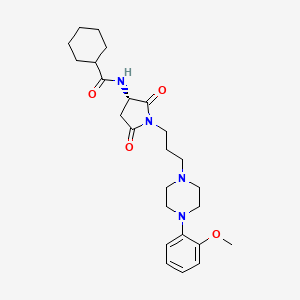
![2-(bicyclo[2.2.1]heptan-2-yl)-N-((S)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide](/img/structure/B10791510.png)


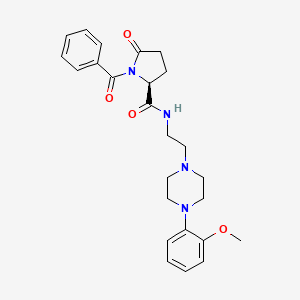
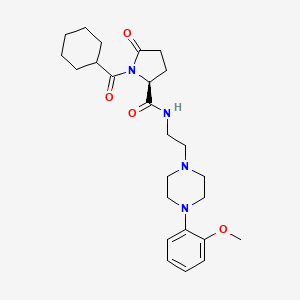
![(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide](/img/structure/B10791543.png)
![(1S,5R,13R,14S,17S)-4-(cyclobutylmethyl)-14,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10-carboxamide](/img/structure/B10791545.png)
![(1R,9R,10S)-4-carbamoyl-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-17-ium iodide](/img/structure/B10791546.png)
